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Compound of Interest

Compound Name: 2-Cyanobenzamide

Cat. No.: B092452

0-Cyanobenzamide (2-cyanobenzamide) is a deceptively simple aromatic molecule that holds
a position of strategic importance in modern organic synthesis and medicinal chemistry. Its
structure, featuring a benzene ring substituted with ortho-positioned cyano (-C=N) and
carboxamide (-CONHz2) groups, provides two distinct and chemically versatile reactive centers.
This bifunctionality makes it an invaluable building block for the construction of complex
heterocyclic scaffolds, particularly those prevalent in contemporary pharmacophores.
Understanding the nuanced interplay of its physical properties and chemical reactivity is
paramount for any researcher aiming to leverage its synthetic potential, from small-scale
discovery to process development. This guide synthesizes critical data with field-proven
insights to provide a comprehensive technical overview of this pivotal chemical intermediate.

Section 1: Molecular and Core Physical Properties

The physical properties of o-cyanobenzamide are a direct consequence of its molecular
structure. The presence of two polar, hydrogen-bonding functional groups in close proximity
governs its solid-state behavior and solubility profile. The melting point is notably high for a
molecule of its size, reflecting strong intermolecular forces, including hydrogen bonding
between the amide groups of adjacent molecules in the crystal lattice.

Table 1: Physical and Molecular Data for o-Cyanobenzamide
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Property Value Source(s)

IUPAC Name 2-Cyanobenzamide [1]

0-Cyanobenzamide,
Synonyms o [1][2]
Phthalamic nitrile

CAS Number 17174-98-0 [1]
Molecular Formula CsHeN20 [1]
Molecular Weight 146.15 g/mol [1]

White to off-white crystalline
Appearance .
solid

| Melting Point | 172-174 °C |[2][3] |

Expert Insight: The ortho arrangement of the amide and nitrile groups allows for potential
intramolecular interactions that can influence its conformation in solution, impacting reactivity.
Its limited solubility in nonpolar solvents but moderate solubility in polar aprotic solvents like
DMSO and DMF is a critical consideration for reaction setup.

Section 2: Spectroscopic Characterization Profile

Accurate identification of o-cyanobenzamide is crucial. The following spectroscopic signatures
provide a definitive fingerprint for the compound. The data presented are typical values; minor
variations can occur based on solvent and instrument conditions.

Table 2: Key Spectroscopic Data for o-Cyanobenzamide
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Technique

IR (Infrared)

Signature

~3400 & 3200 cm™* (two
bands)

Interpretation

N-H stretching of primary
amide

~2230 cm~1 (strong, sharp)

C=N (nitrile) stretching[4]

~1670 cm™! (strong)

C=0 (Amide | band)
stretching[5]

1H NMR ~7.5-8.0 ppm (multiplet, 4H) Aromatic protons (Ar-H)
>7.5 ppm (broad singlet, 2H) Amide protons (-CONH2)
C=0 (amide carbonyl carbon)
13C NMR ~168 ppm
[6]
~125-140 ppm Aromatic carbons
~117 ppm C=N (nitrile carbon)[6]
Quaternary aromatic carbon
~110 ppm
attached to CN
Mass Spec (El) m/z = 146 Molecular lon [M]*
m/z =129 [M-NHs]* fragment

| | m/z =102 | [M-CONH:]* fragment |

Causality Behind the Data: In the *H NMR spectrum, the aromatic protons are deshielded into

the 7.5-8.0 ppm region due to the electron-withdrawing effects of both the cyano and amide

substituents. The amide protons often appear as a broad signal due to quadrupole broadening

and exchange, and their chemical shift is highly dependent on solvent and concentration. In the

IR spectrum, the sharp, strong peak for the nitrile stretch around 2230 cm~1 is a highly

diagnostic feature of this functional group.[4]

Section 3: Chemical Properties and Synthetic

Reactivity
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The synthetic utility of o-cyanobenzamide stems from the distinct reactivity of its two functional
groups. The carbonyl carbon of the amide and the carbon of the nitrile are both electrophilic
sites, albeit with different reactivities, making sequential and selective transformations possible.

Hydrolysis: Stepwise Conversion to Phthalic Acid
Derivatives

Under aqueous acidic or basic conditions, both the amide and nitrile groups can be hydrolyzed.
The reaction typically proceeds stepwise, allowing for the isolation of intermediates. Mild
conditions may favor the hydrolysis of the nitrile to an amide, which in this case would lead to
phthalamide. More commonly, hydrolysis leads to a carboxylic acid. The relative rates of amide
vs. nitrile hydrolysis can be controlled by reaction conditions.[7]

Hydrolysis Pathway

0-Cyanobenzamide

H20/H™* or OH™
(Nitrile Hydrolysis)

Phthalamic Acid

H20/H™* or OH™
(Amide Hydrolysis)

Phthalic Acid

Click to download full resolution via product page

Caption: Stepwise hydrolysis of o-cyanobenzamide.

Reduction: Accessing Aminomethyl Scaffolds
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Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH4), can reduce both
functional groups. Critically, LiAIH4 reduces amides completely to amines by removing the
carbonyl oxygen, a distinct outcome compared to the reduction of esters or ketones which yield
alcohols.[8] The nitrile group is concurrently reduced to a primary amine. This transformation
provides a direct route to 2-(aminomethyl)benzylamine, a useful diamine ligand and building
block.

1) LiAlHs, THF G-CyanobenzamidN Full Reduction )G—(Aminomethyl)benzylamina

2) H20 workup ej

Click to download full resolution via product page

Caption: Reduction of o-cyanobenzamide with LiAlHa.

Cyclization Reactions: Gateway to Heterocyclic Cores

Perhaps the most significant application of o-cyanobenzamide derivatives is in the synthesis of
nitrogen-containing heterocycles. The ortho positioning of the two groups is ideal for
intramolecular cyclization reactions to form five-membered rings. For example, derivatives of o-
cyanobenzamide can be key precursors to substituted isoindolinones, a privileged scaffold in
medicinal chemistry.[9][10] These reactions are often mediated by transition metals which
facilitate C-H activation or other bond-forming steps.
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Derivative (e.g., N-substituted)

Transition Metal Catalyst,
Reagents

Reaction Intermediate
(e.g., Metal-catalyzed)

Intramolecular
Cyclization

Substituted
Isoindolinone
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Caption: General pathway to isoindolinone scaffolds.

Section 4: Recommended Synthesis Protocol

A reliable laboratory-scale synthesis of o-cyanobenzamide involves the controlled partial
hydrolysis of the more readily available o-phthalonitrile. The key to this procedure is using
reaction conditions (e.g., basic hydrogen peroxide) that favor the hydrolysis of only one of the
two nitrile groups.

Experimental Protocol: Synthesis from o-Phthalonitrile

e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve
12.8 g (0.1 mol) of o-phthalonitrile in 100 mL of dimethyl sulfoxide (DMSO).

o Reagent Addition: While stirring at room temperature, add 1.0 g of powdered potassium
carbonate (K2COs). Subsequently, add 11.3 mL of 30% hydrogen peroxide (H202) dropwise
over 20 minutes. Causality: The base activates the peroxide, forming the hydroperoxide
anion, which is the active nucleophile for the hydrolysis of the nitrile.
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Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor
the reaction progress by TLC (Thin Layer Chromatography), eluting with 1:1 ethyl
acetate/hexane. The product should have a lower Rf than the starting material.

Workup and Isolation: Once the reaction is complete, pour the reaction mixture into 400 mL
of cold water with stirring. A white precipitate will form.

Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with
water (3 x 50 mL) to remove residual DMSO and salts.

Drying: Dry the white solid in a vacuum oven at 60 °C to a constant weight. The product, o-
cyanobenzamide, is typically obtained in high purity (>95%) and good yield.
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Caption: Experimental workflow for o-cyanobenzamide synthesis.

Synthesis Workflow
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6. Dry Product
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Click to download full resolution via product page

Section 5: Applications in Drug Development

The true value of o-cyanobenzamide is realized in its application as a strategic precursor in

multi-step syntheses. Its derivatives are instrumental in building the core structures of several

modern therapeutics.
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Case Study: Precursor to the Phthalazinone Core of
PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a major class of targeted cancer therapies.
A prominent example is Olaparib, used to treat certain types of ovarian, breast, and prostate
cancers.[11] The central scaffold of Olaparib is a phthalazinone ring system. This heterocycle is
commonly synthesized from 2-carboxybenzaldehyde or related derivatives, which themselves
can be accessed from precursors like o-cyanobenzamide through hydrolysis and further
functionalization. The benzamide moiety provides a handle that is ultimately transformed into
the lactam portion of the phthalazinone core.

Role in Drug Synthesis

Hydrolysis &

0-Cyanobenzamide Modification Functionalized Benzoic Acid Heterocyclization _ ( . )\ Final Elaboration _ ( olaparib
. P Phthalazinone Scaffold > "
(Core Precursor) Derivative \ J (Final API)

Click to download full resolution via product page

Caption: Logical flow from precursor to API.

Section 6: Safety and Handling

As with any active chemical reagent, proper handling of o-cyanobenzamide is essential. It is
classified as hazardous and requires appropriate engineering controls and personal protective
equipment (PPE).

e Hazard Summary: o-Cyanobenzamide is harmful if swallowed or in contact with skin and
causes serious eye irritation.[1][3] It may also cause respiratory irritation.[3]

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
breathing dust. Avoid contact with skin, eyes, and clothing.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.
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o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

0-Cyanobenzamide is more than a simple organic compound; it is a versatile and powerful tool
for chemical innovation. Its value lies in the predictable yet distinct reactivity of its ortho-
disposed nitrile and amide functionalities. From the construction of foundational heterocyclic
cores like isoindolinones to its role in the synthesis of life-saving therapeutics such as Olaparib,
a thorough understanding of its properties is a prerequisite for success. This guide provides the
foundational knowledge necessary for researchers to confidently and effectively incorporate
this strategic building block into their synthetic programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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